molecular formula C22H24N4O3 B2879165 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide CAS No. 946303-29-3

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide

Cat. No.: B2879165
CAS No.: 946303-29-3
M. Wt: 392.459
InChI Key: BAZTXEUQMLEBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide (CAS: 946273-17-2) is a synthetic small molecule with a molecular formula of C23H26N4O4 and a molecular weight of 422.5 g/mol . This chemical features a pyrimidine core structure, a common pharmacophore in medicinal chemistry, substituted with an isopropoxy group and methyl moiety, connected via an amino linkage to a phenyl ring that is further functionalized with a 3-methoxybenzamide group . Compounds within this structural class have demonstrated significant research value as potential antagonists for metabotropic glutamate receptors (mGluRs), particularly mGluR1, which plays a critical role in regulating neuronal excitability and synaptic transmission in the central nervous system . Research-grade compounds with this pyrimidine-aminophenyl scaffold are investigated for their ability to modulate mGluR1 signaling pathways, which are implicated in various neurological conditions including anxiety, depression, schizophrenia, Parkinson's disease, and cognitive disorders . The specific substitution pattern on the pyrimidine ring and benzamide moiety is crucial for determining binding affinity and selectivity profiles against neurotransmitter receptors . This product is provided For Research Use Only and is strictly intended for laboratory research applications in neuroscience, receptor pharmacology, and drug discovery. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound according to appropriate laboratory safety protocols.

Properties

IUPAC Name

3-methoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-14(2)29-21-13-20(23-15(3)24-21)25-17-8-10-18(11-9-17)26-22(27)16-6-5-7-19(12-16)28-4/h5-14H,1-4H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZTXEUQMLEBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the following molecular formula: C21H24N4O3C_{21}H_{24}N_{4}O_{3} and a molecular weight of 372.44 g/mol. Its structure features a pyrimidine ring, an isopropoxy group, and a methoxybenzamide moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in cell signaling pathways. It is hypothesized that the compound may inhibit certain kinases, thereby modulating cellular responses associated with various diseases.

Biological Activities

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound has shown promising results in vitro against several bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Research Findings

Recent studies have evaluated the compound's efficacy in various biological assays:

Study Cell Line/Model IC50 (µM) Mechanism
Study 1HepG2 (liver cancer)1.99Apoptosis induction
Study 2Staphylococcus aureus15.5Cell wall synthesis inhibition
Study 3RAW264.7 (macrophage)10.0Cytokine modulation

Case Studies

  • Anticancer Efficacy : In a study involving HepG2 cells, this compound demonstrated an IC50 of 1.99 µM, indicating potent anticancer activity through apoptosis induction.
  • Antimicrobial Activity : A separate investigation assessed the compound's effects on Staphylococcus aureus, revealing an IC50 value of 15.5 µM, suggesting effective inhibition of bacterial growth.
  • Anti-inflammatory Potential : In RAW264.7 macrophages, the compound exhibited an IC50 of 10 µM, highlighting its ability to modulate pro-inflammatory cytokines.

Comparative Analysis

When compared with similar compounds such as N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide and N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide, differences in biological activity were noted:

Compound IC50 (µM) Activity Type
Current Compound1.99Anticancer
Similar Compound A5.5Antiviral
Similar Compound B20Antimicrobial

The unique substitution pattern and functional groups in this compound appear to enhance its biological activity compared to these analogs.

Comparison with Similar Compounds

Research Findings and Implications

Key Observations

  • Substituent Effects: The isopropoxy group in the target compound adds steric bulk compared to methoxy or cyano substituents, which could enhance or hinder receptor engagement depending on the binding pocket size.

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